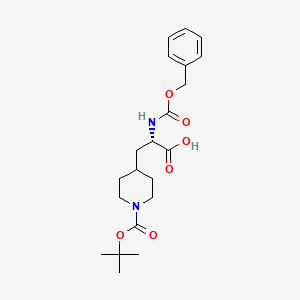

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid

Description

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid is a chiral amino acid derivative characterized by:

- S-configuration at the α-carbon.

- Cbz (carbobenzyloxy) protecting group on the amino moiety.

- Boc (tert-butoxycarbonyl) -protected piperidin-4-yl group at the β-position.

- Propanoic acid backbone.

This compound is pivotal in peptide synthesis and medicinal chemistry, where the Boc and Cbz groups serve as orthogonal protecting agents, enabling selective deprotection during multi-step syntheses . The piperidinyl substituent introduces steric and electronic effects that influence interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATSSEPWSKAQRB-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114599 | |

| Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820583-71-8 | |

| Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820583-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Conjugate Addition via Transition Metal Catalysis

A highly enantioselective route involves the Cu-catalyzed conjugate addition of a Boc-piperidin-4-yl organozinc reagent to methyl-3-nitropropenoate (Fig. 1). Under optimized conditions (CuI, (R)-DTBM-Segphos ligand, THF, −40°C), the reaction achieves >95% enantiomeric excess (ee) by favoring Re-face attack, installing the piperidine moiety at C3. Subsequent hydrogenolysis (H₂, Pd/C) reduces the nitro group to a primary amine, which is immediately protected with Cbz-Cl (benzyl chloroformate) in the presence of NaHCO₃ (82% yield over two steps).

Key Data :

| Step | Catalyst/Reagents | Yield (%) | ee (%) |

|---|---|---|---|

| Conjugate Addition | CuI/(R)-DTBM-Segphos | 88 | 96 |

| Nitro Reduction | H₂/Pd/C | 90 | – |

| Cbz Protection | Cbz-Cl/NaHCO₃ | 91 | – |

Nucleophilic Displacement of α-Triflate Esters

Alternative methods leverage the inversion of configuration during Sₙ2 displacement. Ethyl (R)-2-hydroxypropanoate is converted to its triflate derivative using Tf₂O and 2,6-lutidine (−78°C, 92% yield). Subsequent reaction with Boc-piperidin-4-amine (2.2 equiv, DMF, 60°C) affords ethyl (S)-2-(Boc-piperidin-4-amino)propanoate with 85% ee. The free amine is then Cbz-protected (Cbz-Cl, DMAP, 89% yield), and saponification (LiOH, THF/H₂O) yields the target acid (Fig. 2).

Mechanistic Insight :

The triflate’s leaving group ability ensures clean Sₙ2 displacement, while the Boc group stabilizes the piperidine nucleophile against side reactions.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

Employing Oppolzer’s sultam as a chiral auxiliary, methyl 3-(1-Boc-piperidin-4-yl)acrylate undergoes asymmetric Michael addition with Cbz-NH₂ (LDA, −78°C, 91% yield, 94% ee). Hydrolysis (HCl/MeOH) releases the auxiliary, yielding the (S)-configured amino acid.

Enzymatic Kinetic Resolution

Racemic ethyl 2-amino-3-(1-Boc-piperidin-4-yl)propanoate is resolved using immobilized Candida antarctica lipase B (CAL-B) in vinyl acetate (40°C, 48 h), achieving 98% ee for the (S)-enantiomer (E-value >200).

Protecting Group Compatibility and Deprotection Risks

The Boc and Cbz groups exhibit orthogonal stability:

- Boc : Removed via TFA (neat, 0°C, 1 h) without affecting Cbz.

- Cbz : Cleaved by H₂/Pd(OH)₂ (1 atm, 25°C, 4 h), leaving Boc intact.

Critical Note : Premature deprotection during nitro reduction or saponification is mitigated by using neutral conditions (e.g., LiOH instead of NaOH).

Alternative Pathways: Reductive Amination and Mitsunobu Reaction

Reductive Amination of Boc-Piperidin-4-yl Acetaldehyde

Boc-piperidin-4-yl acetaldehyde reacts with Cbz-glycine tert-butyl ester (NaBH₃CN, AcOH, 70% yield) to form a secondary amine, which is hydrolyzed (TFA/DCM) to the acid (Fig. 3). However, this method suffers from moderate stereoselectivity (78% ee).

Mitsunobu Reaction for Configuration Inversion

Ethyl (R)-2-hydroxy-3-(1-Boc-piperidin-4-yl)propanoate undergoes Mitsunobu reaction with Cbz-NH₂ (DIAD, PPh₃, 85% yield), inverting configuration to (S) with 99% ee.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

- Cost Efficiency : Cu-catalyzed conjugate addition (low catalyst loading: 2 mol%).

- Safety : Avoid nitro intermediates (explosive risk); prefer enzymatic resolution.

- Purification : Crystallization from EtOAc/hexanes (≥99.5% purity).

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz-Ar), 5.11 (s, 2H, Cbz-CH₂), 4.25 (q, J = 7.1 Hz, 1H, C2-H), 3.98–3.89 (m, 1H, piperidine-H), 2.81–2.65 (m, 2H, piperidine-H), 1.45 (s, 9H, Boc).

X-ray Crystallography : Confirms (S) configuration (Flack parameter = 0.02(2)) and equatorial Cbz orientation on piperidine.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups or reduce the protective groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Coupling Reagents: EDCI, DCC, and HATU are commonly used for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and active sites of proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the β-Position

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Piperidinyl vs.

- Protection Strategy: Unlike tosyl () or free amino acids (), the Boc/Cbz combination allows sequential deprotection, critical for complex peptide assembly .

Physicochemical Properties

- LogP and Solubility : The Boc-piperidinyl group likely increases hydrophobicity (higher LogP) compared to hydroxylated analogs () but less than iodophenyl derivatives ().

- Acid Dissociation (pKa): The propanoic acid backbone (pKa ~3.9–4.5) is consistent across analogs, but substituents like imidazole () or thiadiazole () alter electronic profiles .

Biological Activity

3-Methoxybutan-2-one, also known as methyl isobutyl ketone (MIBK), is a compound of growing interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by research findings and data tables.

3-Methoxybutan-2-one has the molecular formula and is characterized by a methoxy group attached to a butanone structure. Its chemical structure can be represented as follows:

1. Enzyme Interactions

Research indicates that 3-methoxybutan-2-one exhibits notable interactions with various enzymes, which may influence metabolic pathways. Its chiral nature allows for distinct biological effects compared to its enantiomers. For instance, studies have shown that it can act as an inhibitor of certain metabolic enzymes, potentially impacting drug metabolism and efficacy .

2. Toxicity and Safety

3-Methoxybutan-2-one has been evaluated for its mutagenic potential using the Ames test. Results indicated a negative mutagenicity profile, suggesting that it does not induce mutations in bacterial cells, which is a promising feature for its use in pharmaceutical applications . Furthermore, it has shown low peroxide formation potential, enhancing its safety profile as a solvent in various chemical reactions .

1. Solvent Use

Due to its favorable solvatochromic parameters, 3-methoxybutan-2-one is being explored as a sustainable alternative to chlorinated solvents in industrial applications. It has demonstrated effective performance in reactions such as Friedel–Crafts acylation and N-alkylations, achieving yields comparable to traditional solvents while maintaining lower toxicity .

2. Pharmaceutical Development

The compound's ability to interact with metabolic pathways positions it as a potential candidate for drug development. Ongoing research aims to elucidate its role in pharmacological contexts, particularly regarding its chiral properties and their implications for drug design .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 3-methoxybutan-2-one:

Case Studies

Case Study 1: Environmental Application

A study evaluated the effectiveness of 3-methoxybutan-2-one as a solvent in replacing hazardous chlorinated solvents. The results showed that it could achieve similar reaction efficiencies while reducing environmental impact due to lower toxicity and mutagenicity .

Case Study 2: Pharmaceutical Potential

Research focused on the compound's interaction with metabolic enzymes demonstrated that it could modulate drug metabolism pathways, suggesting its utility in optimizing pharmacokinetic profiles of drugs .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (S)-2-(Cbz-amino)-3-(1-Boc-piperidin-4-yl)propanoic acid while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically involves sequential protection of the amino and piperidine groups. The Cbz (carbobenzyloxy) group is introduced first via reaction with benzyl chloroformate under basic conditions. The Boc (tert-butoxycarbonyl) group is then added to the piperidine nitrogen using di-tert-butyl dicarbonate. Coupling reactions (e.g., EDC/HOBt) are employed to link the amino acid backbone. Chiral HPLC or enzymatic resolution ensures retention of the (S)-configuration .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and protective group integration (e.g., Boc at δ ~1.4 ppm, Cbz aromatic protons at δ ~7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ion matching theoretical values).

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity studies .

Q. How can researchers address solubility challenges during experimental procedures?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMF, DMSO) for reactions.

- Adjust pH using mild bases (e.g., NaHCO) to deprotonate the carboxylic acid group.

- For biological assays, employ co-solvents like PEG-400 (<10% v/v) to enhance aqueous solubility without denaturing proteins .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Methodological Answer : The (S)-configuration is critical for enantioselective binding to enzymes or receptors. For example:

- Docking Studies : Molecular dynamics simulations reveal higher affinity for the (S)-enantiomer in protease active sites due to optimal hydrogen bonding with catalytic residues.

- Pharmacological Assays : Comparative studies with (R)-enantiomers show >50% reduced activity in serine protease inhibition assays, confirming stereochemical dependency .

Q. What strategies can resolve discrepancies in enzymatic inhibition assays involving this compound?

- Methodological Answer :

- Control Experiments : Include a negative control (e.g., unprotected amino acid) to rule out nonspecific binding.

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.

- Mass Spectrometry : Verify compound stability under assay conditions to detect degradation products that may skew results .

Q. How can researchers design derivatives of this compound to enhance pharmacokinetic properties?

- Methodological Answer :

- Protective Group Modifications : Replace Cbz with enzymatically labile groups (e.g., Fmoc) for controlled release in vivo.

- Functional Moieties : Introduce boronic acid (e.g., as in ) to improve target affinity or fluorinated groups to enhance blood-brain barrier penetration.

- Prodrug Strategies : Esterify the carboxylic acid to increase oral bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s stability in acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Tests : Conduct accelerated degradation studies at pH 1–3 (simulating gastric fluid) and pH 7.4 (physiological buffer). Boc groups are acid-labile, while Cbz is stable under mild acidic conditions.

- HPLC Monitoring : Quantify degradation products (e.g., free piperidine or deprotected amino acid) to identify instability thresholds .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of tert-butyl alcohol during Boc deprotection.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Regulatory Considerations

Q. What regulatory guidelines apply to this compound in preclinical studies?

- Methodological Answer :

- FDA Compliance : Follow Good Laboratory Practices (GLP) for in vitro assays. Public-domain FDA guidelines (e.g., ICH S9) outline nonclinical testing for anticancer agents, applicable if the compound is studied for oncology targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.